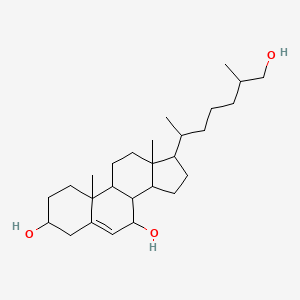

Cholest-5-ene-3,7,26-triol

Description

Properties

IUPAC Name |

17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHNAKZMGJANZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863442 |

Source

|

| Record name | Cholest-5-ene-3,7,26-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cholest-5-ene-3,7,26-triol: Biological Function, Pathway Dynamics, and Analytical Methodologies

Executive Summary

Cholest-5-ene-3,7,26-triol—frequently referred to in literature as 7α,26-dihydroxycholesterol or 7α,27-dihydroxycholesterol—is a highly specialized oxysterol intermediate[1]. Operating primarily within the "alternative" (or acidic) pathway of bile acid synthesis, this triol serves as a major metabolic node bridging cholesterol clearance, systemic lipid homeostasis, and neurosteroid signaling. For researchers and drug development professionals, understanding the enzymatic regulation and precise quantification of Cholest-5-ene-3,7,26-triol is critical for investigating congenital metabolic defects, neurodegenerative diseases, and novel lipid-lowering therapeutics.

Mechanistic Role in the Alternative Bile Acid Pathway

While the classical (neutral) pathway of bile acid synthesis is initiated in the liver by CYP7A1, the alternative pathway is initiated extrahepatically and accounts for a substantial portion of total bile acid production, particularly in neonates and within the central nervous system[2].

The biosynthesis and subsequent processing of Cholest-5-ene-3,7,26-triol follow a strict enzymatic cascade[3]:

-

Initiation: Mitochondrial sterol 27-hydroxylase (CYP27A1) converts cholesterol into 26-hydroxycholesterol (27-HC).

-

Triol Formation: The microsomal enzyme oxysterol 7α-hydroxylase (CYP7B1) catalyzes the addition of a hydroxyl group at the 7α position of 27-HC, generating Cholest-5-ene-3,7,26-triol[4].

-

Oxidation & Isomerization: The triol is rapidly processed by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7), an endoplasmic reticulum (ER) membrane protein. HSD3B7 oxidizes the 3β-hydroxyl group and isomerizes the Δ5 double bond to a Δ4 configuration, yielding 7α,26-dihydroxy-4-cholesten-3-one[5].

-

Final Cleavage: Subsequent peroxisomal side-chain cleavage ultimately forms chenodeoxycholic acid (CDCA), a primary bile acid[2].

Alternative bile acid synthesis pathway highlighting the Cholest-5-ene-3,7,26-triol intermediate.

Pathophysiological Implications & Clinical Relevance

Because Cholest-5-ene-3,7,26-triol is a bottleneck intermediate in extrahepatic cholesterol clearance, enzymatic failures up- or downstream of this molecule lead to severe pathologies.

-

Congenital Bile Acid Synthesis (CBAS) Defects: Mutations in the CYP7B1 gene prevent the synthesis of the triol, resulting in CBAS Type 3, characterized by the accumulation of hepatotoxic oxysterols and severe neonatal cholestasis[4]. Conversely, mutations in HSD3B7 prevent the degradation of the triol, leading to CBAS Type 1[5].

-

Neurological Disorders (SPG5A & Parkinson's Disease): The inability to clear 26-HC via conversion to Cholest-5-ene-3,7,26-triol leads to toxic 26-HC accumulation in the central nervous system, causing Spastic Paraplegia 5A (SPG5A)[4]. Furthermore, recent multidimensional models of Parkinson's Disease (PD) etiology suggest that single nucleotide polymorphisms (SNPs) in cytochromes P450—specifically CYP27A1 and CYP7B1—alter the degradation of cholesterol in dopaminergic neurons, directly implicating the triol's biosynthetic pathway in midbrain dopaminergic neuron survival[6].

Quantitative Summary of Key Pathway Enzymes

| Enzyme | Gene | Subcellular Localization | Function regarding Cholest-5-ene-3,7,26-triol | Associated Pathology |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Upstream synthesis (forms 26-HC precursor) | Cerebrotendinous xanthomatosis |

| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | Direct synthesis (converts 26-HC to Triol) | SPG5A, CBAS Type 3 |

| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Endoplasmic Reticulum | Direct degradation (oxidizes Triol) | CBAS Type 1 |

Analytical Workflows & Experimental Methodologies

As a Senior Application Scientist overseeing lipidomics, I must emphasize that the most common point of failure in oxysterol quantification is ex vivo auto-oxidation. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol 1: LC-MS/MS Quantification of Cholest-5-ene-3,7,26-triol

Oxysterols lack highly ionizable functional groups, making them notoriously difficult to detect via standard electrospray ionization (ESI) at physiological concentrations. To circumvent this, a derivatization protocol using Girard P reagent is required.

-

Sample Preparation & Protection: Spike 100 µL of plasma (or brain tissue homogenate) with a deuterated internal standard (e.g., d7-7α,26-DHC). Causality: You must immediately add Butylated Hydroxytoluene (BHT) to the matrix. BHT neutralizes free radicals, preventing the massive pool of endogenous cholesterol from auto-oxidizing into artificial oxysterols during extraction.

-

Liquid-Liquid Extraction (Folch Method): Extract lipids using a 2:1 Chloroform:Methanol mixture. Centrifuge at 3,000 x g for 10 minutes and collect the lower organic phase.

-

Solid Phase Extraction (SPE): Load the extract onto a silica-based SPE cartridge. Elute the non-polar unoxidized cholesterol with hexane/ether, then elute the oxysterol fraction with pure ethyl acetate. Causality: Unoxidized cholesterol is present at

higher concentrations than oxysterols. If not removed, it causes massive ion suppression in the mass spectrometer. -

Enzymatic Oxidation: Reconstitute the dried extract in buffer and incubate with bacterial cholesterol oxidase for 1 hour at 37°C. This specifically oxidizes the 3β-hydroxyl group of the triol to a 3-oxo group.

-

Girard P Derivatization: Add Girard P reagent and incubate overnight. Causality: The Girard P reagent reacts exclusively with the newly formed ketone to attach a permanent quaternary ammonium group. This chemical tagging increases ESI+ sensitivity by up to 100-fold, allowing for femtomolar detection limits.

-

LC-MS/MS Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LC-MS/MS workflow for oxysterol quantification utilizing Girard P derivatization.

Protocol 2: In Vitro Enzymatic Assay for HSD3B7 Activity

When designing an in vitro assay to measure the conversion of Cholest-5-ene-3,7,26-triol to 7α,26-dihydroxy-4-cholesten-3-one, the selection of the biological matrix is paramount.

-

Microsome Isolation: Isolate endoplasmic reticulum (ER) microsomes from cultured hepatocytes via ultracentrifugation (100,000 x g for 60 mins). Causality: Using whole-cell lysates introduces competing pathways (e.g., non-specific esterases) and causes the highly lipophilic triol substrate to partition into irrelevant cellular membranes. Microsomes ensure HSD3B7 remains in its native lipid bilayer environment, preserving its conformational stability.

-

Reaction Assembly: In a 100 µL reaction volume, combine 50 µg of microsomal protein, 100 mM Potassium Phosphate buffer (pH 7.4), and 1 mM NAD+. Causality: HSD3B7 strictly requires NAD+ as a cofactor to oxidize the 3β-hydroxyl group[5].

-

Initiation & Quenching: Initiate the reaction by adding 10 µM of Cholest-5-ene-3,7,26-triol. Incubate at 37°C for 15 minutes. Quench the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

-

Readout: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS to quantify the formation of 7α,26-dihydroxy-4-cholesten-3-one.

Conclusion

Cholest-5-ene-3,7,26-triol is far more than a transient metabolic stepping stone. As the linchpin of the alternative bile acid synthesis pathway, its precise regulation by CYP7B1 and HSD3B7 dictates cellular cholesterol efflux and protects the central nervous system from oxysterol toxicity. For drug development professionals, mastering the analytical extraction and derivatization of this molecule is the first step toward unlocking novel therapies for congenital hepatopathies and neurodegenerative diseases.

References

-

7alpha,27-Dihydroxycholesterol | C27H46O3 | CID 440985 . PubChem - NIH. 1

-

HSD3B7 Gene - GeneCards | 3BHS7 Protein . GeneCards. 5

-

CYP7B1 Gene - GeneCards | CP7B1 Protein . GeneCards. 4

-

Bile salts: structure, function, synthesis, enterohepatic circulation . Tuscany Diet.2

-

Regulation of bile acid synthesis . ResearchGate. 3

-

A multi-dimensional view on the etiology of Parkinson's disease . ResearchGate / npj Parkinson's Disease. 6

Sources

Synthesis of Cholest-5-ene-3,7,26-triol for research

Technical Synthesis Guide: Cholest-5-ene-3 ,7 ,26-triol

Part 1: Strategic Retrosynthesis & Biosynthetic Context

Biosynthetic Significance

In the acidic bile acid pathway, mitochondrial CYP27A1 first hydroxylates cholesterol at the C26 position, followed by C7-hydroxylation by CYP7B1. Synthetically, replicating this sequence is challenging due to the difficulty of selectively oxidizing the unactivated C26 methyl group in the presence of the sensitive

Synthetic Strategy: The "Diosgenin Logic"

Instead of attempting direct C-H activation of cholesterol, we utilize Diosgenin (a natural spirostanol). Diosgenin already possesses oxygenation at C26 (masked within the spiroketal ring F), effectively solving the "terminal functionalization" problem before the synthesis begins.

The Workflow:

-

Ring F Cleavage: Reductive opening of Diosgenin to yield the 26-hydroxyl group.

-

Deoxygenation: Removal of the extraneous C16-hydroxyl group (a byproduct of ring opening).

-

Allylic Oxidation: Introduction of the ketone at C7.

-

Stereoselective Reduction: Conversion of 7-ketone to the target

-alcohol.

Figure 1.1: Comparison of the biological acidic pathway and the semi-synthetic Diosgenin route.[1]

Part 2: Synthesis Phase I — Construction of the 26-Hydroxy Core

The first objective is to convert Diosgenin into (25R)-26-Hydroxycholesterol .[2][3] This requires opening the spiroketal rings (E and F) and removing the resulting hydroxyl at C16.

Protocol A: Reductive Cleavage & Deoxygenation

Starting Material: Diosgenin ((25R)-spirost-5-en-3

| Step | Reagents/Conditions | Transformation Description |

| 1. Clemmensen Reduction | Zn dust, HCl (conc), EtOH, Reflux, 4h | Reductive Opening: The spiroketal is cleaved. The C16-O bond is retained as an alcohol, while the C26-O bond opens to the primary alcohol. Intermediate: Cholest-5-ene-3 |

| 2.[2] Selective Protection | PivCl (Pivaloyl chloride), Pyridine, 0°C | Differentiation: The primary C26-OH and secondary C3-OH are sterically accessible and protected. The hindered C16-OH remains free. Intermediate: 3,26-Dipivaloyl-16-alcohol. |

| 3. Barton-McCombie | a) PhOC(S)Cl, Pyridineb) AIBN, Bu | Deoxygenation: The free C16-OH is converted to a thionocarbonate and then radically reduced (removed) to a methylene group (-CH |

| 4. Deprotection | LiAlH | Global Deprotection: Removal of pivalate esters to yield the pure diol core.Product: (25R)-Cholest-5-ene-3 |

Critical Control Point: Ensure the stereochemistry at C25 remains (R) . The Clemmensen reduction of Diosgenin preserves the natural configuration of the methyl group, which is essential for biological relevance (bile acid precursors are 25R).

Part 3: Synthesis Phase II — Functionalization of C7

With (25R)-26-hydroxycholesterol in hand, the next challenge is introducing the hydroxyl group at C7 with

Protocol B: Allylic Oxidation & Stereoselective Reduction

Pre-requisite: Protect the 3

Step 1: Allylic Oxidation to 7-Ketone

Direct oxidation of the allylic position (C7) is performed using chromium-free or chromium-based reagents.

-

Reagents:

-Butyl hydroperoxide (TBHP), CuI (catalyst), Acetonitrile, 50°C. -

Mechanism: Radical abstraction of the allylic proton at C7 followed by oxidation.

-

Product: (25R)-Cholest-5-en-7-one-3

,26-diacetate. -

Purification: Silica gel chromatography (Hexane/EtOAc) to remove unreacted material and 7-hydroxy byproducts.

Step 2: Stereoselective Reduction to 7

-OH

This is the most sensitive step. Reduction of 7-ketosteroids with standard hydrides (NaBH

Method A: L-Selectride Reduction (Steric Control)

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride), THF, -78°C.

-

Rationale: The bulky hydride attacks from the less hindered face. However, in

-steroids, the

Method B: The "Equilibration/Separation" Approach (Recommended for Purity) Since obtaining 100% stereoselectivity is chemically difficult, the robust protocol relies on generating the mixture and separating it.

-

Reduction: Treat 7-ketone with CeCl

·7H -

Hydrolysis: Global deprotection (K

CO -

HPLC Separation: The

and-

Column: C18 Preparative (e.g., Phenomenex Luna).

-

Mobile Phase: Acetonitrile:Water (gradient 80:20 to 100:0).

-

Detection: ELSD or UV (210 nm - weak absorption).

-

Figure 2.1: Workflow for C7 functionalization and isomer resolution.

Part 4: Validation & Quality Control

Trustworthiness in oxysterol research relies on proving the position and stereochemistry of the hydroxyl groups.

Proton NMR Diagnostics ( H-NMR, 500 MHz, CDCl )

The chemical shift and multiplicity of the proton at C7 are diagnostic for distinguishing

| Proton Position | 7 | 7 |

| H-7 (Signal) | ||

| H-7 (Multiplicity) | Broad singlet (or narrow multiplet) | Doublet of doublets (J ~8 Hz) |

| H-6 (Vinylic) | ||

| H-26 (CH |

Note: The H-7 equatorial proton (in the 7

Mass Spectrometry (GC-MS/LC-MS)

-

Derivatization: For GC-MS, convert to TMS-ether (using BSTFA + 1% TMCS).

-

Fragmentation: Look for characteristic fragments of the side chain (m/z cleavage at C24-C25) and loss of water/TMSOH groups.

Part 5: Storage and Stability (Safety)

Oxysterols are prone to autoxidation , particularly at the C7 position.

-

Storage: Store neat powder at -80°C under Argon.

-

Solvents: Avoid storing in protic solvents for extended periods. Use ethanol or methanol only for immediate use.

-

Handling: 7-hydroxycholesterols can dehydrate to 7-dehydrocholesterol or oxidize to 7-ketocholesterol upon exposure to air and light. Always work under inert atmosphere (N

or Ar).

References

-

BenchChem. (2025).[3][4] Synthesis and Utility of (25R)-26-Hydroxycholesterol. BenchChem Application Notes. Link

-

Javitt, N. B. (2002).[5] Cholesterol, hydroxycholesterols, and bile acids.[5][6] Biochemical and Biophysical Research Communications, 292(5), 1147–1153. Link

-

Chicoye, E., Powrie, W. D., & Fennema, O. (1968).[7] Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols. Lipids, 3(6), 551–556.[7] Link

-

Kurosawa, T., et al. (1995). Synthesis of 3 alpha, 7 alpha, 12 alpha-trihydroxy- and 3 alpha, 7 alpha-dihydroxy-5 beta-cholestan-26-oic acids. Steroids, 60(7), 439-444.[8] Link

-

Kabalka, G. W., et al. (1977). Conjugate Reduction of α,β-Unsaturated p-Toluenesulfonylhydrazones to Alkenes. Organic Syntheses, 57, 16. Link

Sources

- 1. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactome | Synthesis of bile acids and bile salts via 24-hydroxycholesterol [reactome.org]

- 6. Reactome | Cholest-5-ene-3beta,7alpha,24(S)-triol is oxidized and isomerized to 4-cholesten-7alpha,24(S)-diol-3-one [reactome.org]

- 7. Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3 alpha, 7 alpha, 12 alpha-trihydroxy- and 3 alpha, 7 alpha-dihydroxy-5 beta-cholestan-26-oic acids by the use of beta-ketosulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholest-5-ene-3,7,26-triol role in metabolic pathways

Technical Guide: Cholest-5-ene-3 ,7 ,26-triol

Metabolic Signaling, Analytical Quantification, and Clinical Relevance[1][2][3]

Executive Summary & Molecular Identity[2]

Cholest-5-ene-3

Historically referenced as 7

Key Physicochemical Properties:

-

CAS Number: 13095-61-9[1]

-

Molecular Formula: C

H -

Solubility: Lipophilic; requires organic solvents (Methanol, Chloroform) for stock preparation.

-

Stability: Susceptible to auto-oxidation at the C7 position; requires antioxidant protection (BHT/BHA) during extraction.[1][3]

Biosynthesis: The Acidic Pathway Convergence

Unlike the "neutral" pathway initiated by CYP7A1, 7

2.1 Enzymatic Cascade

The synthesis is a two-step hydroxylation process:[1]

-

Step 1 (Side-chain hydroxylation): Mitochondrial CYP27A1 (Sterol 27-hydroxylase) converts Cholesterol to (25R)-26-Hydroxycholesterol.[1][4][5]

-

Step 2 (Ring hydroxylation): Microsomal CYP7B1 (Oxysterol 7

-hydroxylase) hydroxylates 26-Hydroxycholesterol at the 7

Note: A minor route exists where CYP27A1 acts on 7

2.2 Metabolic Fate

Under physiological conditions, 7

2.3 Pathway Visualization

The following diagram illustrates the position of 7

Figure 1: The Acidic Pathway showing 7

Immunometabolic & Pathological Signaling

Recent research has shifted the view of 7

3.1 ROR

t Agonism and Th17 Differentiation

7

-

Mechanism: Unlike synthetic inverse agonists used in autoimmune therapy, 7

,26-diHC functions as an agonist .[1] -

Effect: Binding stabilizes the ligand-binding domain (LBD) of ROR

t, recruiting co-activators that drive the transcription of IL-17A and IL-17F.[1] -

Implication: Elevated levels of 7

,26-diHC may exacerbate Th17-driven autoimmune responses.[1]

3.2 Neurotoxicity and Parkinson’s Disease

In the central nervous system, 7

-

Observation: Levels of 7

,26-diHC are significantly elevated in the cerebrospinal fluid (CSF) of patients with Parkinson's Disease (PD).[6][4][7] -

Causality: It induces apoptosis in midbrain dopaminergic neurons.[6][1][4]

-

Therapeutic Angle: Inhibition of CYP7B1 (the enzyme producing it from 26-OHC) is currently being explored to reduce 7

,26-diHC burden and protect dopaminergic neurons.[6][1][4]

Analytical Protocol: LC-MS/MS Quantification

Quantifying 7

4.1 Reagents & Standards

-

Internal Standard (IS): d6-27-Hydroxycholesterol (or d7-7

-OHC if unavailable).[1] -

Derivatization Agent: Girard P reagent (1-[carboxymethyl]pyridinium chloride hydrazide).[1]

-

Oxidation Agent: Cholesterol Oxidase (to convert 3

-hydroxyl to 3-ketone for GP tagging).[1]

4.2 Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1. Extraction | Add 50 µL Plasma + 10 µL IS + 200 µL Ethanol (with 0.1% BHT).[1] Vortex 1 min. Centrifuge 10 min @ 14,000g. | Ethanol precipitates proteins; BHT prevents artifactual oxidation of cholesterol to oxysterols. |

| 2.[1] Enzymatic Oxidation | Evaporate supernatant.[1] Reconstitute in 50 mM Phosphate Buffer (pH 7). Add Cholesterol Oxidase (1 U). Incubate 37°C for 60 min. | Converts the 3 |

| 3. Derivatization | Add 150 µL Girard P reagent (150 mM in methanol with 1% acetic acid).[1] Incubate RT for 180 min (or overnight). | GP reacts with the newly formed ketone to form a charged hydrazone, drastically improving ESI+ response. |

| 4. SPE Cleanup | Load onto HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.[1] Wash with 10% Methanol.[1] Elute with 100% Methanol.[1] | Removes excess derivatizing reagent which can suppress ionization. |

| 5.[1] LC-MS/MS | Inject 10 µL onto C18 Column (e.g., Kinetex 1.7µm). Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1] | Separation of isomers (critical to separate 7 |

4.3 Mass Transitions (GP-Derivatives)

-

Precursor Ion: [M]+ (Calculated based on GP addition).

-

Target: 7

,26-diHC-GP derivative. -

Note: The derivatization adds mass and a permanent charge.[1] Ensure transitions are optimized for the oxidized and derivatized structure (3-oxo-GP form).

Clinical & Translational Applications

5.1 Biomarker Utility in Genetic Disorders

The ratio of 7

| Condition | Enzyme Defect | 26-OHC Level | 7 | Clinical Phenotype |

| SPG5 (Hereditary Spastic Paraplegia) | CYP7B1 | High ( | Low ( | Neurodegeneration due to 26-OHC accumulation.[1] |

| CTX (Cerebrotendinous Xanthomatosis) | CYP27A1 | Low ( | Low ( | Lipid storage, cataracts, tendon xanthomas. |

| Liver Failure | General | Variable | Variable | Used to assess alternative pathway shunting.[1] |

5.2 Drug Development Targets

-

SPG5 Therapy: Replacement of CYP7B1 or reduction of substrate (26-OHC).[1]

-

Autoimmune Disease: Antagonism of ROR

t to block the agonist effect of endogenous 7 -

Parkinson's Disease: CYP7B1 Inhibition . By blocking the conversion of 26-OHC to 7

,26-diHC, neurotoxicity may be reduced (assuming 26-OHC is less toxic than the di-hydroxy form in this specific context, though this contrasts with SPG5 pathology, highlighting the complexity of tissue-specific toxicity). Refinement: Recent PD literature suggests 7

References

-

Griffiths, W. J., & Wang, Y. (2020).[7] "Oxysterol research: a brief review." Biochemical Society Transactions.

-

Theofilopoulos, S., et al. (2014). "Cholestenoic acids regulate motor neuron survival via LXR."[1] Cell Metabolism. (Discusses the downstream metabolites of the CYP27A1 pathway).

-

Soroosh, P., et al. (2014). "Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation."[6][8] Proceedings of the National Academy of Sciences.

-

Yutuc, E., et al. (2020).[7] "A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism." University of Surrey.[1]

-

Hennegan, J., et al. (2023).[7] "Inhibition of 7α,26-dihydroxycholesterol biosynthesis promotes midbrain dopaminergic neuron development."[1][7] Swansea University / ResearchGate.[1]

-

Russell, D. W. (2003).[1] "The enzymes, regulation, and genetics of bile acid synthesis." Annual Review of Biochemistry.

Sources

- 1. Cholest-5-ene-3 beta,26-diol | C27H46O2 | CID 99470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inhibition of 7α,26-dihydroxycholesterol biosynthesis promotes midbrain dopaminergic neuron development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acid Synthesis and Metabolism Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of 7α,26-dihydroxycholesterol biosynthesis promotes midbrain dopaminergic neuron development [cronfa.swan.ac.uk]

- 8. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Discovery, Isolation, and Analytical Quantification of Cholest-5-ene-3,7,26-triol in Biological Matrices

Executive Abstract

In the rapidly evolving field of lipidomics, oxysterols have transitioned from being viewed as mere metabolic byproducts to critical signaling molecules and biomarkers for neurodegenerative diseases. Among these, Cholest-5-ene-3,7,26-triol —more commonly referred to in modern literature as 7α,27-dihydroxycholesterol —stands out as a pivotal intermediate. As a Senior Application Scientist specializing in mass spectrometry and lipid metabolism, I have structured this technical guide to dissect the discovery, biological significance, and the rigorous analytical methodologies required to isolate and quantify this low-abundance oxysterol from complex biological matrices.

Chemical Identity & The Nomenclature Paradox

Before detailing the isolation protocols, it is imperative to address a historical nomenclature paradox that frequently confounds drug development professionals.

According to IUPAC lipid conventions, the terminal methyl groups of the cholesterol aliphatic side chain are designated C26 (pro-R) and C27 (pro-S). The mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) is stereospecific, exclusively hydroxylating the C27 position. However, legacy literature historically referred to this enzyme as "26-hydroxylase." Consequently, the chemical names Cholest-5-ene-3,7,26-triol and 3β,7α,27-trihydroxycholest-5-ene refer to the exact same physiological oxysterol[1]. For the remainder of this guide, we will use the biochemically precise term 7α,27-dihydroxycholesterol to reflect its enzymatic origins.

Biological Discovery: The Acidic Pathway of Bile Acid Synthesis

The discovery of Cholest-5-ene-3,7,26-triol is inextricably linked to the elucidation of the acidic (or alternative) pathway of bile acid synthesis[2]. Unlike the classical neutral pathway, which initiates with the 7α-hydroxylation of cholesterol by CYP7A1 in the liver, the acidic pathway can initiate in extrahepatic tissues[3].

-

Initiation: Cholesterol is first converted to 27-hydroxycholesterol by ubiquitous CYP27A1.

-

Triol Formation: 27-hydroxycholesterol is transported to the liver, where it acts as the specific substrate for oxysterol 7α-hydroxylase (CYP7B1) , an enzyme localized in the endoplasmic reticulum. CYP7B1 hydroxylates the sterol ring at the 7α position, yielding Cholest-5-ene-3,7,26-triol (7α,27-dihydroxycholesterol)[2].

-

Downstream Conversion: This triol is subsequently oxidized and undergoes peroxisomal β-oxidation to ultimately form chenodeoxycholic acid, a primary bile acid[2].

Pathophysiological Significance: SPG5

The clinical relevance of this specific enzymatic step was cemented by the discovery of its role in Spastic Paraplegia Type 5 (SPG5) . Patients with recessively inherited SPG5 harbor loss-of-function mutations in the CYP7B1 gene. This genetic blockade prevents the conversion of 27-hydroxycholesterol into Cholest-5-ene-3,7,26-triol, leading to a massive, neurotoxic accumulation of 27-hydroxycholesterol (up to 50-fold increases in cerebrospinal fluid)[4].

Fig 1. The acidic bile acid synthesis pathway highlighting CYP7B1 mediation.

Quantitative Oxysterol Profiling

Isolating and quantifying Cholest-5-ene-3,7,26-triol requires overcoming the vast dynamic range of lipids in human plasma. The data below summarizes the baseline physiological concentrations established through high-resolution LC-MS/MS techniques[5].

| Analyte | Alternative Nomenclature | Healthy Plasma Conc. (nM) | Degree of Esterification (%) | Pathological Relevance |

| 27-Hydroxycholesterol | Cholest-5-ene-3β,27-diol | ~100 - 200 | ~85% | Elevated 6-9x in SPG5 plasma |

| 7α,27-Dihydroxycholesterol | Cholest-5-ene-3,7,26-triol | 3.4 ± 0.1 | 82.0% | Depleted in SPG5 |

| 7α-Hydroxycholesterol | Cholest-5-ene-3β,7α-diol | ~50 - 100 | ~80% | Rate-limiting neutral pathway |

Methodological Framework: Isolation & LC-MS/MS Quantification

As an application scientist, I cannot overstate the fragility of oxysterol analysis. Cholesterol is present in biological fluids at concentrations

The following step-by-step protocol is designed as a self-validating system to ensure absolute scientific integrity during the isolation of Cholest-5-ene-3,7,26-triol[1].

Step 1: Quenching Auto-Oxidation (The BHT/EDTA Matrix)

-

Action: Collect plasma in K2-EDTA tubes on ice. Immediately spike the raw plasma with 50 µg/mL Butylated hydroxytoluene (BHT).

-

Causality: EDTA chelates iron/copper (catalysts for Fenton reactions), while BHT acts as a radical scavenger. This prevents the artifactual generation of 7-hydroperoxides during sample handling.

Step 2: Internal Standard Spiking (Self-Validation Checkpoint)

-

Action: Spike exactly 10 ng of deuterated internal standard (e.g.,

-27-hydroxycholesterol) into 100 µL of plasma. -

Causality: Adding the heavy isotope before any extraction steps allows it to undergo the exact same matrix suppression, hydrolysis, and derivatization losses as the endogenous analyte, enabling true absolute quantification.

Step 3: Hydrolysis & Solid Phase Extraction (SPE)

-

Action: Because 82.0% of 7α,27-dihydroxycholesterol is esterified to fatty acids[5], perform a mild alkaline hydrolysis (1M KOH in ethanol, 1h at room temperature) or enzymatic hydrolysis to release the free triol. Follow with SPE using a C18 cartridge, washing with 10% methanol and eluting with 100% methyl-tert-butyl ether (MTBE).

-

Causality: Hydrolysis is required to measure total oxysterol pools. SPE removes hydrophilic proteins and salts, concentrating the hydrophobic sterol fraction.

Step 4: Enzymatic Oxidation & Charge-Tagging Derivatization

-

Action: Dry the eluate under

. Resuspend and incubate with recombinant Streptomyces cholesterol oxidase to convert the 3β-hydroxyl group into a 3-ketone. Subsequently, react the mixture with Girard P (GP) reagent in methanol/acetic acid. -

Causality: Oxysterols are neutral molecules that exhibit extremely poor ionization efficiency in Electrospray Ionization (ESI). By enzymatically creating a ketone and reacting it with the GP reagent, we covalently attach a permanent quaternary ammonium moiety. This "charge-tagging" drops the Limit of Detection (LOD) from the nanogram to the low femtogram range[1].

Step 5: LC-ESI-MS/MS Analysis

-

Action: Inject the GP-derivatized sample onto a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode.

-

Causality: The permanent positive charge from the GP tag ensures a robust precursor ion, while collision-induced dissociation (CID) yields highly specific product ions (e.g., the loss of the pyridine ring from the GP tag), allowing for the distinct chromatographic separation of Cholest-5-ene-3,7,26-triol from its isobaric isomers.

Fig 2. Self-validating LC-MS/MS workflow for oxysterol isolation.

Conclusion

The discovery and isolation of Cholest-5-ene-3,7,26-triol represent a triumph of modern analytical biochemistry. By understanding its precise origin in the CYP7B1-mediated acidic bile acid pathway, researchers can leverage this oxysterol as a powerful biomarker for metabolic and neurodegenerative disorders. However, unlocking its diagnostic potential requires strict adherence to self-validating analytical workflows—specifically, the integration of antioxidant protection, isotopic dilution, and charge-tagging derivatization to overcome the inherent limitations of mass spectrometry.

References

-

Title: Discovering oxysterols in plasma: a window on the metabolome Source: Journal of Proteome Research / PubMed Central (PMC) URL: [Link]

-

Title: Bile salts: structure, function, synthesis, enterohepatic circulation Source: Tuscany Diet - Biochemistry and Metabolism URL: [Link]

-

Title: Determination of total plasma oxysterols by enzymatic hydrolysis, solid phase extraction and liquid chromatography coupled to mass-spectrometry Source: ResearchGate URL: [Link]

-

Title: Modulation of the Gut Microbiota and Liver Transcriptome by Red Yeast Rice and Monascus Pigment Fermented by Purple Monascus SHM1105 in Rats Fed with a High-Fat Diet Source: Frontiers in Microbiology URL: [Link]

Sources

- 1. Discovering oxysterols in plasma: a window on the metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. Frontiers | Modulation of the Gut Microbiota and Liver Transcriptome by Red Yeast Rice and Monascus Pigment Fermented by Purple Monascus SHM1105 in Rats Fed with a High-Fat Diet [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Stereochemistry and Metabolic Significance of Cholest-5-ene-3,7,26-triol: A Technical Guide

Executive Summary

Cholest-5-ene-3,7,26-triol is a critical oxysterol intermediate in the acidic (alternative) pathway of bile acid biosynthesis. Operating at the intersection of lipid metabolism and neurobiology, this molecule serves as a pivotal biomarker and therapeutic target for inborn errors of cholesterol metabolism, such as Hereditary Spastic Paraplegia type 5 (SPG5) and Cerebrotendinous Xanthomatosis (CTX). This technical guide provides a comprehensive analysis of its stereochemical architecture, enzymatic causality, and the self-validating analytical protocols required for its precise quantification in drug development and clinical diagnostics.

Structural and Stereochemical Foundations

The structural identity of this oxysterol has historically been a source of nomenclature friction within lipidomics. While commonly referred to in legacy literature as 27-hydroxycholesterol or cholest-5-ene-3β,7α,27-triol , systematic IUPAC conventions dictate a different designation[1].

When the terminal isopropyl group of the cholesterol side chain is hydroxylated, IUPAC rules state that the substituted carbon is assigned the lower number (C26), creating a new stereocenter at C25[1]. Because the biological hydroxylation catalyzed by CYP27A1 is stereospecific, the resulting epimer possesses an R configuration at C25[2]. Therefore, the precise systematic name is (25R)-cholest-5-ene-3β,7α,26-triol [3].

The molecule possesses three critical stereocenters that dictate its receptor affinity and enzymatic processing:

-

3β-hydroxyl: An equatorial hydroxyl group inherited from cholesterol, essential for initial structural recognition.

-

7α-hydroxyl: An axial hydroxyl group introduced by the enzyme CYP7B1, which commits the molecule to the bile acid synthesis trajectory[4].

-

25R-hydroxymethyl: The terminal modification that distinguishes the acidic pathway from the neutral pathway[2].

Enzymatic Causality and The Acidic Pathway

The generation of (25R)-cholest-5-ene-3β,7α,26-triol is governed by a strict sequence of cytochrome P450-mediated oxidations. Understanding the causality of this pathway is crucial for developing substrate reduction therapies or enzyme replacement strategies.

-

Initiation (CYP27A1): The pathway begins in the mitochondria, where sterol 27-hydroxylase (CYP27A1) hydroxylates cholesterol to form (25R)26-hydroxycholesterol (27-HC)[2]. This step is causal for facilitating cholesterol efflux from extrahepatic tissues, including the brain, across the blood-brain barrier[4].

-

Commitment (CYP7B1): 27-HC is translocated to the endoplasmic reticulum, where oxysterol 7α-hydroxylase (CYP7B1) introduces a 7α-hydroxyl group to form (25R)-cholest-5-ene-3β,7α,26-triol. This is the rate-limiting step of the acidic pathway[4].

-

Divergent Oxidation: The triol is subsequently processed by either HSD3B7 (3β-hydroxysteroid dehydrogenase type 7), which oxidizes the 3β-OH and isomerizes the Δ5 double bond to yield 7α,26-dihydroxycholest-4-en-3-one[5], or by further CYP27A1 oxidation to form 3β,7α-dihydroxycholest-5-en-26-oic acid (3β,7α-diHCA)[4].

Acidic bile acid synthesis pathway highlighting Cholest-5-ene-3β,7α,26-triol generation.

Quantitative Metabolite Profiling

To facilitate biomarker tracking in clinical trials, the quantitative data for the primary metabolites in this network are summarized below. The exact mass is critical for high-resolution mass spectrometry (HRMS) gating[6].

| Metabolite | Systematic Nomenclature | Exact Mass (Da) | Key Stereocenters | SPG5 Pathology | CTX Pathology |

| 27-HC | (25R)26-hydroxycholesterol | 402.3498 | 3β, 25R | Highly Elevated | Depleted |

| Triol | (25R)-cholest-5-ene-3β,7α,26-triol | 418.3447 | 3β, 7α, 25R | Depleted | Depleted |

| 3β,7α-diHCA | 3β,7α-dihydroxycholest-5-en-26-oic acid | 432.3239 | 3β, 7α, 25R | Depleted | Depleted |

| 7αH,3O-CA | 7α-hydroxy-3-oxocholest-4-en-26-oic acid | 430.3083 | 7α, 25R | Depleted | Depleted |

Self-Validating Analytical Methodology (EADSA)

Quantifying (25R)-cholest-5-ene-3β,7α,26-triol in biological matrices (e.g., cerebrospinal fluid or plasma) using direct LC-MS/MS is fundamentally flawed due to the molecule's lack of easily ionizable functional groups. This results in poor electrospray ionization (ESI) efficiency and unacceptable signal-to-noise ratios.

To overcome this, researchers must deploy Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) . This protocol is engineered with strict causality and self-validation mechanisms:

Step-by-Step Protocol & Causality

-

Matrix Spiking (The Self-Validation Engine): Before any extraction, the biological sample is spiked with a known concentration of a stable isotope-labeled standard (e.g., d7-cholest-5-ene-3β,7α,26-triol). Causality: Because the deuterated standard shares identical physicochemical properties with the endogenous triol, it undergoes the exact same extraction losses, enzymatic conversion rates, and ionization suppression. Any analytical variance is mathematically normalized in the final Multiple Reaction Monitoring (MRM) ratio, rendering the assay self-validating.

-

Solid Phase Extraction (SPE): The sample is passed through a C18 SPE cartridge to isolate neutral sterols from highly abundant phospholipids and proteins.

-

Enzymatic Oxidation: The eluate is treated with recombinant cholesterol oxidase. Causality: Girard reagents (used in the next step) only react with carbonyls. Since the triol only possesses hydroxyls, cholesterol oxidase is required to specifically oxidize the 3β-hydroxyl group to a 3-oxo moiety, simultaneously isomerizing the Δ5 double bond to Δ4.

-

Girard P Derivatization: The oxidized sterols are incubated with Girard P (GP) reagent. Causality: GP reagent forms a hydrazone bond with the newly created 3-oxo group, tagging the molecule with a permanent quaternary ammonium charge. This modification forces the molecule to fly efficiently in the positive ESI mode, amplifying the MS signal by orders of magnitude and enabling femtomolar detection limits.

-

LC-ESI-MS/MS: The derivatized sample is resolved on a reversed-phase C18 column and quantified via triple quadrupole mass spectrometry.

Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) workflow for triol quantification.

Clinical Implications in Neurodegeneration

The stereochemistry and metabolic flux of Cholest-5-ene-3,7,26-triol have profound implications in neurology.

In Hereditary Spastic Paraplegia type 5 (SPG5) , a mutation in the CYP7B1 gene abolishes the 7α-hydroxylation of 27-HC[4]. This breaks the causal chain of the acidic pathway, preventing the formation of (25R)-cholest-5-ene-3β,7α,26-triol. Consequently, 27-HC accumulates to neurotoxic levels, while downstream neuroprotective cholestenoic acids (like 3β,7α-diHCA) are severely depleted, leading to upper motor neuron degeneration[4].

Conversely, in Cerebrotendinous Xanthomatosis (CTX) , a deficiency in CYP27A1 prevents the initial 26-hydroxylation of cholesterol[2]. This starves the entire acidic pathway, resulting in the absence of both 27-HC and Cholest-5-ene-3,7,26-triol, triggering the activation of alternative shunt pathways that flood the system with neurotoxic 7α-hydroxy-4-cholesten-3-one[2]. Monitoring the exact stereoisomers of these triols is therefore not just an analytical exercise, but a fundamental requirement for diagnosing and evaluating therapeutic interventions for these severe metabolic disorders.

References

-

PubChem: 7alpha,27-Dihydroxycholesterol | CID 440985 National Institutes of Health (NIH)[Link]

-

Cholest-5-ene-3beta,7alpha,27-triol is oxidized and isomerized to 4-cholesten-7alpha,27-diol-3-one Reactome Pathway Database[Link]

-

Oxysterol research: a brief review Biochemical Society Transactions - Portland Press[Link]

-

Current trends in oxysterol research PubMed Central (PMC) - NIH[Link]

-

Role of Bile Acid Pathway Intermediates in Pathology of CTX Zenodo [Link]

-

27-Hydroxycholesterol, does it exist? On the nomenclature and stereochemistry of 26-hydroxylated sterols Ovid[Link]

Sources

- 1. ovid.com [ovid.com]

- 2. zenodo.org [zenodo.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Current trends in oxysterol research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Cholest-5-ene-3beta,7alpha,27-triol is oxidized and isomerized to 4-cholesten-7alpha,27-diol-3-one [reactome.org]

- 6. 7alpha,27-Dihydroxycholesterol | C27H46O3 | CID 440985 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cholest-5-ene-3,7,26-triol (7α,27-Dihydroxycholesterol): A Critical Node in Cholesterol Metabolism and Bile Acid Biosynthesis

Executive Summary

In the complex landscape of lipid metabolism, oxysterols serve as both metabolic intermediates and potent signaling molecules. Cholest-5-ene-3,7,26-triol —biochemically referred to as 7α,27-dihydroxycholesterol (7α,27-OHC) —occupies a critical junction in the alternative (acidic) pathway of bile acid biosynthesis .

Unlike the classical neutral pathway, which is initiated by CYP7A1 in the liver, the alternative pathway is initiated by the ubiquitous mitochondrial enzyme CYP27A1. The subsequent conversion of 27-hydroxycholesterol (27-OHC) to Cholest-5-ene-3,7,26-triol relies entirely on the microsomal enzyme CYP7B1 (oxysterol 7α-hydroxylase) . Understanding the precise quantification, metabolic flux, and pathological implications of this specific triol is paramount for researchers developing therapies for neurodegenerative lipid storage disorders, such as Hereditary Spastic Paraplegia Type 5 (SPG5).

Mechanistic Framework: The Alternative Bile Acid Pathway

The synthesis of primary bile acids, such as chenodeoxycholic acid (CDCA), via the alternative pathway is essential for maintaining cholesterol homeostasis, particularly in extrahepatic tissues like the brain and vascular endothelium.

-

Initiation: Cholesterol is hydroxylated by CYP27A1 to form 27-OHC. Because 27-OHC is an amphipathic molecule, it readily crosses the blood-brain barrier (BBB) and cellular membranes, acting as a cholesterol efflux mechanism.

-

The Critical Node (CYP7B1): 27-OHC is highly lipotoxic if allowed to accumulate. It is rapidly neutralized via 7α-hydroxylation by CYP7B1, yielding Cholest-5-ene-3,7,26-triol .

-

Downstream Processing: This triol is subsequently oxidized by HSD3B7 and further processed in the peroxisomes to yield CDCA.

When CYP7B1 is mutated or deficient, the pathway halts. The substrate (27-OHC) accumulates to toxic levels, while the product (Cholest-5-ene-3,7,26-triol) is severely depleted.

Caption: Alternative bile acid biosynthesis pathway highlighting the CYP7B1-mediated formation of Cholest-5-ene-3,7,26-triol.

Pathological Significance: The SPG5 Paradigm

Hereditary Spastic Paraplegia Type 5 (SPG5) is a severe neurodegenerative disorder caused by recessive loss-of-function mutations in the CYP7B1 gene .

From a diagnostic and drug-development perspective, SPG5 provides a perfect model of metabolic bottlenecking. Because CYP7B1 is inactive, the conversion of 27-OHC to Cholest-5-ene-3,7,26-triol fails. The un-metabolized 27-OHC crosses the BBB, accumulating in the cerebrospinal fluid (CSF) and exerting direct neurotoxicity on corticospinal motor neurons .

Quantitative Biomarker Profile

To accurately diagnose SPG5 or evaluate the efficacy of CYP27A1 inhibitors in clinical trials, analytical scientists monitor the ratio of 27-OHC to Cholest-5-ene-3,7,26-triol.

Table 1. Plasma Oxysterol Biomarker Profile in Healthy vs. SPG5 Patients

| Analyte | Healthy Baseline (Plasma) | SPG5 Pathology (Plasma) | Diagnostic Implication |

| 27-Hydroxycholesterol (27-OHC) | ~150 – 200 ng/mL | ~1,000 – 1,800 ng/mL | Substrate Accumulation (Lipotoxicity) |

| Cholest-5-ene-3,7,26-triol | ~1.4 ng/mL (3.4 nM) | Undetectable / Trace | Product Depletion (CYP7B1 Failure) |

| 27-OHC / 7α,27-OHC Ratio | ~120 : 1 | > 10,000 : 1 | Definitive SPG5 Biomarker |

Analytical Workflows: EADSA LC-MS/MS Protocol

Quantifying Cholest-5-ene-3,7,26-triol is notoriously difficult. Oxysterols circulate at nanomolar concentrations (a million times lower than unoxidized cholesterol), lack a strong chromophore, and ionize poorly in Electrospray Ionization (ESI). Furthermore, improper sample handling leads to the artifactual ex vivo auto-oxidation of cholesterol, creating false positives.

To solve this, we employ Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) coupled with cold-ethanol precipitation. This protocol is a self-validating system designed to guarantee absolute structural fidelity.

Step-by-Step Methodology

Step 1: Isotope Dilution (The Self-Validating Core)

-

Action: Aliquot 50 µL of human plasma. Immediately spike with 10 µL of deuterated internal standard mix (e.g., d7-7α,27-OHC at 100 ng/mL).

-

Causality: Adding the heavy isotope before any extraction step ensures that all subsequent matrix effects, extraction losses, and derivatization variances are mathematically normalized.

Step 2: Cold Ethanol Protein Precipitation

-

Action: Add 1 mL of absolute ethanol (pre-chilled to -20°C) dropwise while vortexing gently. Incubate at 4°C for 30 minutes, then centrifuge at 15,000 x g for 15 minutes.

-

Causality: Traditional liquid-liquid extractions at room temperature expose cholesterol to oxygen and free radicals, artificially generating oxysterols. Slow precipitation with cold ethanol instantly halts enzymatic activity and prevents auto-oxidation, preserving the true in vivo oxysterol profile.

Step 3: Solid Phase Extraction (SPE)

-

Action: Load the supernatant onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 10% methanol in water to remove salts, and elute the oxysterol fraction with 100% methanol.

-

Causality: Removes bulk phospholipids and hydrophilic proteins that cause severe ion suppression in the mass spectrometer.

Step 4: EADSA Derivatization (Charge-Tagging)

-

Action: Evaporate the eluate under N₂. Reconstitute in KH₂PO₄ buffer (pH 7.0). Add 3 µL of bacterial Cholesterol Oxidase and incubate at 37°C for 1 hour (converts the 3β-hydroxyl group to a 3-ketone). Next, add 1.5 mg of Girard’s T (GT) reagent and incubate overnight at room temperature.

-

Causality: Cholest-5-ene-3,7,26-triol is a neutral lipid that is nearly invisible to ESI-MS. By enzymatically creating a ketone, we provide a docking site for the GT hydrazine. The resulting hydrazone derivative carries a permanent quaternary ammonium positive charge, lowering the Limit of Detection (LOD) by 100- to 1,000-fold.

Step 5: LC-ESI-HRMS/MS Analysis

-

Action: Inject onto a C18 reverse-phase column. Monitor the transition of the derivatized parent ion to its specific product ion using Multiple Reaction Monitoring (MRM).

Caption: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) workflow for artifact-free oxysterol quantification.

Therapeutic Targeting & Future Perspectives

For drug development professionals, the Cholest-5-ene-3,7,26-triol axis represents a highly actionable target. Because SPG5 is driven by the upstream accumulation of 27-OHC rather than the downstream absence of bile acids, therapeutic strategies are currently focused on CYP27A1 inhibition .

By administering targeted CYP27A1 inhibitors, researchers aim to throttle the production of 27-OHC at the source, preventing its accumulation in the brain. In these clinical trials, the accurate, artifact-free quantification of Cholest-5-ene-3,7,26-triol and 27-OHC using the EADSA LC-MS/MS workflow is the primary endpoint for determining target engagement and biochemical efficacy.

References

-

Title: 7alpha,27-Dihydroxycholesterol | C27H46O3 | CID 440985 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: KEGG PATHWAY: hsa00120 (Primary bile acid biosynthesis) Source: Kyoto Encyclopedia of Genes and Genomes (KEGG) URL: [Link]

-

Title: Hereditary spastic paraplegia type 5: natural history, biomarkers and a randomized controlled trial Source: Brain / PubMed Central (PMC) URL: [Link]

-

Title: Mining for Oxysterols in Cyp7b1−/− Mouse Brain and Plasma: Relevance to Spastic Paraplegia Type 5 Source: International Journal of Molecular Sciences / MDPI URL: [Link]

-

Title: Marked accumulation of 27-hydroxycholesterol in SPG5 patients with hereditary spastic paresis Source: Journal of Lipid Research / PubMed URL: [Link]

Cholest-5-ene-3,7,26-triol: A Technical Guide to its Putative Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholest-5-ene-3,7,26-triol is a tri-oxygenated derivative of cholesterol, a class of molecules known as oxysterols that are gaining increasing attention for their diverse biological activities. While the presence of mono- and di-hydroxylated cholesterol species in various biological systems is well-documented, the natural occurrence of Cholest-5-ene-3,7,26-triol remains largely unexplored, suggesting it is a low-abundance, yet potentially significant, signaling molecule. This technical guide provides a comprehensive overview of the probable natural sources and biosynthetic pathways of this intriguing oxysterol. It further details state-of-the-art methodologies for its extraction, purification, and definitive identification and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended to serve as a foundational resource for researchers aiming to investigate the presence and biological role of Cholest-5-ene-3,7,26-triol in health and disease.

Introduction: The Emerging Significance of Oxysterols

Oxysterols, the oxidized derivatives of cholesterol, are far more than simple metabolic byproducts. They are now recognized as critical signaling molecules involved in a plethora of physiological and pathological processes.[1][2] These molecules can be formed either through enzymatic action or by non-enzymatic auto-oxidation.[3] Their biological effects are diverse, ranging from the regulation of cholesterol homeostasis and lipid metabolism to the modulation of immune responses and inflammation.[2][4]

Key oxysterols such as 27-hydroxycholesterol and 7α-hydroxycholesterol are known to act as ligands for nuclear receptors, most notably the Liver X Receptors (LXRs), which are master regulators of cholesterol, fatty acid, and glucose metabolism.[5][6] Dysregulation of oxysterol metabolism has been implicated in a variety of diseases, including atherosclerosis, neurodegenerative disorders like Alzheimer's disease, and certain types of cancer.[7][8][9]

Given the profound biological activities of mono- and di-hydroxylated sterols, there is a compelling rationale to investigate more complex, multi-hydroxylated species such as Cholest-5-ene-3,7,26-triol. The presence of three hydroxyl groups suggests a molecule with increased polarity and potentially unique receptor binding affinities and signaling properties. Although direct evidence of its natural occurrence is sparse, the existence of the necessary enzymatic machinery for its synthesis in mammalian systems provides a strong basis for its hypothetical formation.

Putative Biosynthesis of Cholest-5-ene-3,7,26-triol

The formation of Cholest-5-ene-3,7,26-triol in natural systems is most likely the result of sequential hydroxylation of the cholesterol backbone at the C-7 and C-26 positions. These reactions are catalyzed by specific cytochrome P450 (CYP) enzymes.

The Initial Hydroxylation Events:

Two primary enzymatic pathways can initiate the formation of the dihydroxylated precursors to our target molecule:

-

7α-Hydroxylation: This reaction is catalyzed by cholesterol 7α-hydroxylase (CYP7A1) , a microsomal enzyme predominantly found in the liver.[10][11] This is the rate-limiting step in the "classic" or "neutral" pathway of bile acid synthesis.[10] The product of this reaction is 7α-hydroxycholesterol .

-

26-Hydroxylation (or more accurately, 27-hydroxylation): This is carried out by sterol 27-hydroxylase (CYP27A1) , a mitochondrial enzyme with a broad tissue distribution.[12] This enzyme is a key player in the "alternative" or "acidic" pathway of bile acid synthesis and produces 27-hydroxycholesterol (which is often referred to as 26-hydroxycholesterol in older literature, with the understanding that the terminal methyl group is hydroxylated).[12]

The Second Hydroxylation Step: Formation of a Dihydroxycholesterol Intermediate

The subsequent hydroxylation event could occur on either of the mono-hydroxylated intermediates. There is evidence to suggest that liver microsomes contain a cytochrome P-450 enzyme capable of 7α-hydroxylating 26-hydroxycholesterol. This indicates that a di-hydroxylated intermediate can serve as a substrate for further hydroxylation, a crucial step in the potential biosynthesis of Cholest-5-ene-3,7,26-triol.

The Final Hydroxylation: A Hypothetical Pathway

Based on the known specificities of the relevant enzymes, two plausible pathways for the formation of Cholest-5-ene-3,7,26-triol can be proposed:

-

Pathway A: Cholesterol is first converted to 7α-hydroxycholesterol by CYP7A1. Subsequently, CYP27A1 could catalyze the 26-hydroxylation of 7α-hydroxycholesterol to yield the triol.

-

Pathway B: Cholesterol is initially hydroxylated at the 26-position by CYP27A1 to form 26-hydroxycholesterol. This intermediate is then a substrate for 7α-hydroxylation by CYP7A1, resulting in the formation of Cholest-5-ene-3,7,26-triol.

The following diagram illustrates these putative biosynthetic pathways:

Sources

- 1. Oxysterols and Their Cellular Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. portlandpress.com [portlandpress.com]

- 4. frontiersin.org [frontiersin.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]

- 7. Oxysterol signaling in the central nervous system: cellular mechanisms and implications for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Oxidized cholesterol as the driving force behind the development of Alzheimer’s disease [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 11. Cholesterol 7 alpha-hydroxylase - wikidoc [wikidoc.org]

- 12. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cholest-5-ene-3,7,26-triol: Physicochemical Properties, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of Cholest-5-ene-3,7,26-triol, a significant oxygenated derivative of cholesterol. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, chemical synthesis, analytical methodologies, and the pivotal biological roles of this trihydroxysterol. The information presented herein is curated to provide not just data, but also the scientific rationale behind experimental approaches, ensuring a deeper understanding of this important signaling molecule.

Introduction: The Significance of Hydroxylated Sterols

Cholest-5-ene-3,7,26-triol is a member of the oxysterol family, which are oxidized derivatives of cholesterol. These molecules are not merely byproducts of cholesterol metabolism but are now recognized as crucial signaling molecules in their own right. They play integral roles in a variety of physiological processes, including lipid metabolism, inflammation, and cell signaling. Cholest-5-ene-3,7,26-triol, with its three hydroxyl groups positioned at C-3, C-7, and C-26, exhibits a unique polarity and stereochemistry that dictates its biological activity and metabolic fate. This guide will explore the fundamental properties of this molecule, providing a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Cholest-5-ene-3,7,26-triol is paramount for its handling, formulation, and interpretation in experimental settings.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₆O₃ | [1] |

| Molecular Weight | 418.65 g/mol | [1] |

| IUPAC Name | (3β,7α,25R)-Cholest-5-ene-3,7,26-triol | |

| CAS Number | 144300-24-3 | [1] |

| Appearance | Assumed to be a white or off-white solid | |

| Storage Temperature | -20°C | [1] |

Solubility

Due to its steroidal backbone, Cholest-5-ene-3,7,26-triol is expected to be poorly soluble in water. Its solubility in organic solvents is likely to be similar to other polyhydroxylated sterols, being soluble in alcohols such as ethanol and methanol, as well as chlorinated solvents like dichloromethane and chloroform. For cell-based assays, it is common practice to dissolve oxysterols in a minimal amount of an organic solvent like DMSO or ethanol before diluting into aqueous media.[3]

Chemical Synthesis and Reactivity

The synthesis of polyhydroxylated sterols like Cholest-5-ene-3,7,26-triol requires strategic chemical transformations to introduce hydroxyl groups at specific positions with the correct stereochemistry.

Synthetic Strategy

A common and efficient strategy for the synthesis of 26-hydroxycholesterols starts from the readily available natural product, diosgenin.[4][5][6] This multi-step process leverages the inherent stereochemistry of the starting material. A plausible synthetic route to Cholest-5-ene-3,7,26-triol would involve the following key transformations:

-

Reductive Opening of the Spiroketal: The spiroketal side chain of diosgenin is opened to form a key triol intermediate. This can be achieved through a modified Clemmensen reduction.[4][5]

-

Selective Protection of Hydroxyl Groups: To achieve regioselective modifications, the hydroxyl groups at C-3 and C-26 are often protected, for instance, as their acetate esters.

-

Allylic Oxidation at C-7: The introduction of the hydroxyl group at the C-7 position is a critical step. The Δ⁵ double bond activates the allylic C-7 position for oxidation. Various reagents can be employed for this purpose, with chromium trioxide-based reagents or other catalytic oxidation systems being common choices.[7] The stereoselectivity of this oxidation is a key consideration, often yielding a mixture of α and β isomers that may require separation.

-

Deprotection: The final step involves the removal of the protecting groups to yield the target triol.

Caption: A plausible synthetic pathway for Cholest-5-ene-3,7,26-triol from diosgenin.

Chemical Reactivity

The chemical reactivity of Cholest-5-ene-3,7,26-triol is dictated by its three main functional groups: the secondary hydroxyl group at C-3, the allylic secondary hydroxyl group at C-7, and the primary hydroxyl group at C-26, as well as the C-5 double bond.

-

Hydroxyl Groups: All three hydroxyl groups can undergo typical alcohol reactions such as esterification and etherification. The primary hydroxyl at C-26 is generally more reactive than the secondary hydroxyls at C-3 and C-7.

-

Allylic Hydroxyl Group: The C-7 hydroxyl group is allylic, which makes it susceptible to oxidation to the corresponding 7-keto derivative. This is a common metabolic transformation and can also be achieved in the laboratory using mild oxidizing agents.

-

Double Bond: The Δ⁵ double bond can undergo addition reactions, such as hydrogenation or epoxidation. Epoxidation of the Δ⁵ double bond in steroids typically occurs from the less sterically hindered α-face.[7]

Analytical Methodologies

The accurate identification and quantification of Cholest-5-ene-3,7,26-triol in biological and synthetic samples require robust analytical techniques.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of oxysterols.[8][9] Due to their hydrophobicity, reversed-phase columns (e.g., C18 or C8) are commonly employed with mobile phases consisting of acetonitrile, methanol, and water mixtures.[8][9] To enhance sensitivity, especially for UV detection, derivatization of the hydroxyl groups may be necessary.

For complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity.[8][10][11][12]

Caption: A typical analytical workflow for the analysis of Cholest-5-ene-3,7,26-triol.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of Cholest-5-ene-3,7,26-triol.[13][14][15][16][17] The chemical shifts of the protons and carbons associated with the hydroxylated positions (C-3, C-7, and C-26) and the olefinic protons at C-6 are characteristic. 2D NMR techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity and stereochemistry of the molecule.[17]

-

Mass Spectrometry (MS): Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of the molecule.[10][18][19] In electron ionization (EI-MS), common fragmentation patterns for sterols include the loss of water from the hydroxyl groups and cleavage of the side chain. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used in conjunction with LC for sensitive detection.[19]

Biological Significance and Metabolism

Cholest-5-ene-3,7,26-triol is not just a metabolic intermediate but an active signaling molecule with important biological functions.

Role as a Signaling Molecule

Oxysterols, including hydroxylated cholesterol derivatives, are known to act as ligands for nuclear receptors, such as the Liver X Receptors (LXRs).[4] LXR activation plays a critical role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation. The specific signaling roles of Cholest-5-ene-3,7,26-triol are an active area of research, but it is plausible that it contributes to the overall pool of signaling oxysterols that modulate these pathways. Some trihydroxysterols have also been shown to have neuroprotective effects.[20][21]

Metabolic Pathway

Cholest-5-ene-3,7,26-triol is an intermediate in the "acidic" pathway of bile acid synthesis.[22][23] This pathway is an alternative to the "classic" pathway that starts with 7α-hydroxylation of cholesterol.

The key enzymatic steps in the formation and further metabolism of related 26-hydroxycholesterols are:

-

26-Hydroxylation: Cholesterol is hydroxylated at the C-26 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[22][23]

-

7α-Hydroxylation: The resulting 26-hydroxycholesterol is then hydroxylated at the C-7 position by oxysterol 7α-hydroxylase (CYP7B1), which is located in the endoplasmic reticulum, to form a cholestene-3,7,26-triol.[22]

-

Further Oxidation and Isomerization: The triol is then further metabolized through a series of oxidation and isomerization steps to form the primary bile acids, chenodeoxycholic acid and cholic acid.[24][25]

Caption: The metabolic pathway leading to the formation and subsequent metabolism of Cholest-5-ene-3,7,26-triol in the acidic pathway of bile acid synthesis.

Summary and Future Directions

Cholest-5-ene-3,7,26-triol is a multifaceted oxysterol with significant chemical and biological properties. Its role as a key intermediate in bile acid synthesis and as a potential signaling molecule underscores its importance in lipid metabolism and cellular regulation. While much is known about the synthesis and biological activities of related hydroxycholesterols, further research is needed to fully elucidate the specific physical properties and the precise signaling functions of Cholest-5-ene-3,7,26-triol. The methodologies and information presented in this guide provide a solid framework for researchers to advance our understanding of this intriguing molecule and its potential therapeutic applications.

References

-

Javitt, N. B. (1986). 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities. Journal of Lipid Research, 27(4), 361–368. [Link]

-

Martin, K. O., et al. (1995). Generation of Regulatory Oxysterols: 26-Hydroxylation of Cholesterol by Ovarian Mitochondria. Endocrinology, 136(9), 4047–4055. [Link]

-

Masamune, A., & Shimosegawa, T. (2023). Mitochondrial Cholesterol Metabolites in a Bile Acid Synthetic Pathway Drive Nonalcoholic Fatty Liver Disease: A Revised “Two-Hit” Hypothesis. International Journal of Molecular Sciences, 24(10), 8969. [Link]

-

Rodriguez, I. R., & Fliesler, S. J. (2018). Rapid analysis of oxysterols by HPLC and UV spectroscopy. BioTechniques, 64(6), 273–276. [Link]

-

Parrish, E. J., et al. (2002). Synthesis of (25R)-26-hydroxycholesterol. Steroids, 67(13-14), 1041–1044. [Link]

-

Hu, Y., et al. (2008). Synthesis of (25R)-26-hydroxycholesterol. ResearchGate. [Link]

-

Javitt, N. B. (2002). 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles. Journal of Lipid Research, 43(5), 665–670. [Link]

-

The Medical Biochemistry Page. (2026, February 13). Bile Acid Synthesis, Metabolism, and Biological Functions. [Link]

-

Zhang, Z., et al. (2001). Key regulatory oxysterols in liver: analysis as Δ4-3-ketone derivatives by HPLC and response to physiological perturbations. Journal of Lipid Research, 42(4), 649–658. [Link]

-

Salvador, J. A. R., et al. (2006). Catalytic oxidative processes in steroid chemistry: allylic oxidation, β-selective epoxidation, alcohol oxidations and remote functionalization reactions. Current Organic Chemistry, 10(17), 2227-2257. [Link]

-

Salvador, J. A. R., Silvestre, S. M., & Moreira, V. M. (2006). Catalytic Oxidative Processes in Steroid Chemistry: Allylic Oxidation, β-Selective Epoxidation, Alcohol Oxidation and Remote Functionalization Reactions. Current Organic Chemistry, 10(17), 2227-2257. [Link]

-

Salvador, J. A. R., Silvestre, S. M., & Moreira, V. M. (2006). Catalytic Oxidative Processes in Steroid Chemistry: Allylic Oxidation, β-Selective Epoxidation, Alcohol Oxidation and Remote Functionalization Reactions. Scilit. [Link]

-

Rodriguez, I. R., & Fliesler, S. J. (2004). Rapid analysis of oxysterols by HPLC and UV spectroscopy. ResearchGate. [Link]

-

The Good Scents Company. (n.d.). cholesterol (3b)-cholest-5-en-3-ol. [Link]

-

Parish, E. J., et al. (2014). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. Journal of Chemical and Process Engineering, 1(1), 102. [Link]

-

Salvador, J. A. R., et al. (2016). Catalytic allylic oxidation of 5 -steroids by TBHP under heterogeneous conditions. ResearchGate. [Link]

-

Anderson, K. E., Kok, E., & Javitt, N. B. (1972). Metabolism of 7α-Hydroxycholesterol - Bile Acid Synthesis in Man. The Journal of Clinical Investigation, 51(1), 112–117. [Link]

-

Reactome. (2007). Cholest-5-ene-3beta,7alpha,27-triol is oxidized and isomerized to 4-cholesten-7alpha,27-diol-3-one. [Link]

-

Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. ResearchGate. [Link]

-

Gower, D. B., et al. (1986). 'H-NMR spectra of compounds HP-A and HP-B, their reduction products, and reference compounds. ResearchGate. [Link]

-

Griffett, K., et al. (2020). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. ACS Omega, 5(27), 16675–16687. [Link]

-

Weiland, M. J., et al. (2018). a) The 1 H NMR spectra of the initial mixture of cholesterol, OPCy 3 ,... ResearchGate. [Link]

-

Wang, Y., et al. (2022). Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis. Frontiers in Pharmacology, 13, 1032578. [Link]

-

Akihisa, T., et al. (1990). Synthesis of (25S)-[26-2H1]cholesterol and 1H N.m.r. signal assignments of the pro-R and pro-S methyl groups at C-25. Journal of the Chemical Society, Perkin Transactions 1, (1), 299-303. [Link]

-

Mitropoulos, K. A., et al. (1972). The formation of cholest-5-ene-3 ,26-diol as an intermediate in the conversion of cholesterol into bile acids by liver mitochondria. Biochemical Journal, 130(2), 363–371. [Link]

-

Magritek. (n.d.). Cholesterol. [Link]

-

SCIEX. (n.d.). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. [Link]

-

Kumar, A., et al. (2023). Synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido) benzoate] (ChTfAB) a thermotropic liquid crystalline material. Indian Journal of Chemistry - Section B, 62B(7), 896-901. [Link]

-

Paul, S. M., et al. (2014). The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant. Journal of Neuroscience, 34(34), 11506–11518. [Link]

-

Kulle, A., et al. (2017). Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry. Steroids, 128, 102–108. [Link]

-

Šimková, M., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Journal of Chromatography B, 1199, 123294. [Link]

-

PubChem. (n.d.). Cholest-5-ene-3 beta,26-diol. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. cholesterol, 57-88-5 [thegoodscentscompany.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of (25R)-26-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]

- 9. tandfonline.com [tandfonline.com]

- 10. sciex.com [sciex.com]

- 11. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of (25S)-[26-2H1]cholesterol and 1H N.m.r. signal assignments of the pro-R and pro-S methyl groups at C-25 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Cholesterol(57-88-5) 1H NMR spectrum [chemicalbook.com]

- 17. magritek.com [magritek.com]

- 18. researchgate.net [researchgate.net]

- 19. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis [frontiersin.org]

- 21. jneurosci.org [jneurosci.org]

- 22. mdpi.com [mdpi.com]

- 23. Bile Acid Synthesis and Metabolism Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 24. JCI - Bile Acid Synthesis in Man: Metabolism of 7α-Hydroxycholesterol-14C and 26-Hydroxycholesterol-3H [jci.org]

- 25. Reactome | Cholest-5-ene-3beta,7alpha,27-triol is oxidized and isomerized to 4-cholesten-7alpha,27-diol-3-one [reactome.org]

Methodological & Application

LC-MS/MS method for Cholest-5-ene-3,7,26-triol quantification

An Application Note and Technical Protocol for the High-Sensitivity Quantification of Cholest-5-ene-3,7,26-triol

Introduction & Biological Significance

Cholest-5-ene-3,7,26-triol —more commonly referred to in clinical and biochemical literature as 7α,27-dihydroxycholesterol (7α,27-diHC) —is a critical dihydroxylated oxysterol. It serves as a key intermediate in the acidic pathway of bile acid biosynthesis, catalyzed downstream of 27-hydroxycholesterol by the enzyme CYP7B1.

Beyond its metabolic role, 7α,27-diHC is a potent signaling lipid. It acts as an endogenous ligand for the G protein-coupled receptor GPR183 (EBI2) , directing the migration and positioning of immune cells (such as B cells and dendritic cells) within lymphoid tissues [1]. In drug development and clinical diagnostics, 7α,27-diHC is monitored as a biomarker for inborn errors of cholesterol metabolism, such as Cerebrotendinous Xanthomatosis (CTX), and is increasingly studied in the context of neuroinflammation and autoimmune disorders [2].

Biosynthetic pathway of Cholest-5-ene-3,7,26-triol and its dual physiological roles.

Analytical Challenges & The Causality of the Method (E-E-A-T)

Quantifying 7α,27-diHC in biological matrices (plasma, cerebrospinal fluid, or tissue) presents three profound analytical challenges:

-

Ultra-Low Abundance : Physiological concentrations of 7α,27-diHC in healthy human plasma are typically in the low nanomolar range (~1.5 to 4.0 nM) [3].

-

Poor Ionization Efficiency : Oxysterols lack readily ionizable functional groups (like basic amines), resulting in poor sensitivity in standard Electrospray Ionization (ESI).

-

Auto-Oxidation Artifacts : Unoxidized cholesterol is present in plasma at concentrations ~10⁶ times higher than oxysterols. During sample preparation, cholesterol can easily auto-oxidize, artificially inflating oxysterol measurements.

The Solution: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) To build a self-validating and highly robust system, this protocol utilizes the EADSA methodology [2].

-

Causality of SPE : We first use Solid Phase Extraction (SPE) to separate the trace oxysterols from the massive bulk of unoxidized cholesterol before any major chemical manipulation.

-

Causality of Oxidation : 7α,27-diHC lacks a ketone group. We use Cholesterol Oxidase to specifically convert the 3β-hydroxyl-5-ene structure into a 3-oxo-4-ene structure.

-

Causality of Derivatization : The newly formed ketone is reacted with Girard P (GP) reagent. This attaches a quaternary ammonium group, providing a permanent positive charge that boosts ESI-MS/MS sensitivity by 100- to 1000-fold.

-

Self-Validation : A deuterated internal standard (d6-7α,27-diHC) is added to the raw sample at step zero. Because it undergoes the exact same extraction, enzymatic oxidation, and derivatization processes, it perfectly corrects for variable enzyme efficiency, extraction losses, and MS matrix effects.

Step-by-step EADSA workflow for the quantification of oxysterols.

Experimental Protocol

Reagents & Materials

-

Standards : Cholest-5-ene-3,7,26-triol (7α,27-diHC) and 7α,27-dihydroxycholesterol-d6 (Avanti Polar Lipids) [4].

-

Enzyme : Cholesterol Oxidase from Pseudomonas sp. (2 mg/mL in 50 mM KH₂PO₄, pH 7.0).

-

Derivatization : Girard P (GP) reagent (1-(carboxymethyl)pyridinium chloride hydrazide).

-